2'-Aminobiphenyl-3-carbonitrile hydrochloride
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Overview
Description
2'-Aminobiphenyl-3-carbonitrile hydrochloride is a chemical compound characterized by its unique structure, which includes a biphenyl core with an amino group at the 2' position and a carbonitrile group at the 3 position, forming a hydrochloride salt. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2'-Aminobiphenyl-3-carbonitrile hydrochloride typically involves the following steps:
Biphenyl Derivation: Starting with biphenyl, the compound undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group, resulting in 2'-aminobiphenyl.
Cyanation: The amino group is further modified by introducing a cyano group at the 3 position, forming 2'-aminobiphenyl-3-carbonitrile.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar steps but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2'-Aminobiphenyl-3-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or cyano groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.
Substitution: Nucleophiles like alkyl halides, alcohols, and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Nitroso- or nitro-derivatives of the compound.
Reduction: Amines derived from the cyano group.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
2'-Aminobiphenyl-3-carbonitrile hydrochloride has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
2'-Aminobiphenyl-3-carbonitrile hydrochloride is compared with other similar compounds, such as 3-Aminobiphenyl and 2'-Aminobiphenyl-4-carbonitrile hydrochloride. While these compounds share structural similarities, this compound is unique in its specific arrangement of functional groups, which influences its reactivity and applications.
Comparison with Similar Compounds
3-Aminobiphenyl
2'-Aminobiphenyl-4-carbonitrile hydrochloride
2'-Aminobiphenyl-3-carboxylic acid hydrochloride
This comprehensive overview highlights the significance of 2'-Aminobiphenyl-3-carbonitrile hydrochloride in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application.
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Properties
IUPAC Name |
3-(2-aminophenyl)benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2.ClH/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13(12)15;/h1-8H,15H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXROKWXVVFVTDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)C#N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197237-84-5 |
Source
|
Record name | [1,1′-Biphenyl]-3-carbonitrile, 2′-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1197237-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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